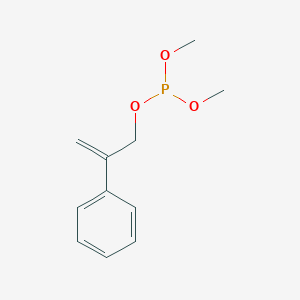
Dimethyl 2-phenylprop-2-en-1-yl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-phenylprop-2-en-1-yl phosphite is an organophosphorus compound characterized by the presence of a phosphite group attached to a phenylpropene moiety. This compound is of significant interest due to its versatile applications in organic synthesis and potential utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-phenylprop-2-en-1-yl phosphite typically involves the Michaelis-Arbuzov reaction. This reaction entails the treatment of a haloalkene with a trialkyl phosphite under controlled conditions. For instance, the reaction of 2-phenylprop-2-en-1-yl chloride with trimethyl phosphite can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-phenylprop-2-en-1-yl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.
Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines and thiols are often used.
Addition: Electrophiles like alkyl halides and acyl chlorides are typical reactants.
Major Products: The major products formed from these reactions include phosphonate esters, substituted phosphites, and various addition products depending on the specific reactants used .
Scientific Research Applications
Dimethyl 2-phenylprop-2-en-1-yl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Mechanism of Action
The mechanism by which dimethyl 2-phenylprop-2-en-1-yl phosphite exerts its effects involves the interaction of the phosphite group with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-rich nature of the phosphite group, which can donate electron density to form new bonds .
Comparison with Similar Compounds
Dimethyl 2-oxopropyl phosphonate: Another organophosphorus compound with similar reactivity but different structural features.
Trimethyl phosphite: A simpler phosphite ester with broader applications in organic synthesis.
Diethyl phenylphosphonite: A related compound with similar chemical properties but different alkyl groups attached to the phosphorus atom.
Uniqueness: Its phenylpropene moiety provides additional sites for chemical modification, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
106319-60-2 |
|---|---|
Molecular Formula |
C11H15O3P |
Molecular Weight |
226.21 g/mol |
IUPAC Name |
dimethyl 2-phenylprop-2-enyl phosphite |
InChI |
InChI=1S/C11H15O3P/c1-10(9-14-15(12-2)13-3)11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
InChI Key |
PUMLVPMMJYIERA-UHFFFAOYSA-N |
Canonical SMILES |
COP(OC)OCC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















